(4-(tert-Butyl)phenyl)(quinolin-3-yl)methanone
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Description
4-(4-tert-Butylbenzoyl)quinoline is a chemical compound with the molecular formula C20H19NO . It is used in the synthesis of various chemical systems .
Synthesis Analysis
The synthesis of quinolines, including 4-(4-tert-Butylbenzoyl)quinoline, has seen significant advances in recent years . The use of α,β-unsaturated aldehydes, such as 4-tert-Butylbenzoyl chloride, has been a common method in the synthesis of quinoline derivatives .Molecular Structure Analysis
The molecular structure of 4-(4-tert-Butylbenzoyl)quinoline consists of a quinoline core with a 4-tert-butylbenzoyl group attached . The exact structure can be found in the referenced molecular file .Physical and Chemical Properties Analysis
The predicted boiling point of 4-(4-tert-Butylbenzoyl)quinoline is 443.2±28.0 °C, and its predicted density is 1.106±0.06 g/cm3 . Its pKa value is predicted to be 2.59±0.13 .Mechanism of Action
The mechanism of action of quinolones, a class of compounds that includes 4-(4-tert-Butylbenzoyl)quinoline, involves their interaction with bacterial enzymes DNA gyrase and DNA topoisomerase IV . Quinolones stabilize a covalent enzyme-DNA complex in which the DNA is cleaved in both strands, leading to cell death .
Safety and Hazards
Properties
IUPAC Name |
(4-tert-butylphenyl)-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-20(2,3)17-10-8-14(9-11-17)19(22)16-12-15-6-4-5-7-18(15)21-13-16/h4-13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUHVXQGYCYEMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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